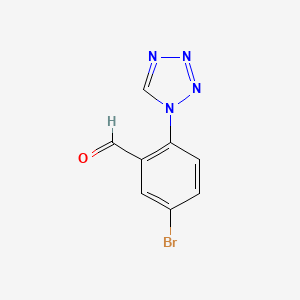![molecular formula C16H17NO4 B2533088 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid CAS No. 500728-32-5](/img/structure/B2533088.png)
4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is an organic compound that belongs to the class of benzoic acids It features a pyrrole ring substituted with ethoxycarbonyl and dimethyl groups, attached to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid can be achieved through a multi-step process:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. In this case, 2,5-hexanedione can react with ethylamine to form 2,5-dimethylpyrrole.
Ethoxycarbonyl Substitution: The pyrrole ring can then be functionalized with an ethoxycarbonyl group through an esterification reaction using ethyl chloroformate.
Attachment to Benzoic Acid: The final step involves coupling the substituted pyrrole with a benzoic acid derivative. This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole reacts with a benzoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms of the ethoxycarbonyl group.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Biological Studies: The compound can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxycarbonyl and dimethyl groups can influence the compound’s binding affinity and specificity.
Materials Science: In materials applications, the compound’s structure can affect the properties of the resulting material, such as its conductivity, stability, or mechanical strength.
Comparación Con Compuestos Similares
Similar Compounds
4-[3-(methoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
4-[3-(ethoxycarbonyl)-2,5-diethyl-1H-pyrrol-1-yl]benzoic acid: Similar structure but with diethyl substitution on the pyrrole ring.
4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
Uniqueness
4-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
4-(3-ethoxycarbonyl-2,5-dimethylpyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-16(20)14-9-10(2)17(11(14)3)13-7-5-12(6-8-13)15(18)19/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBGZYKFJSAZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)


![N-(2-methoxyethyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2533014.png)
![N-ethyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533016.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)

![1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2533023.png)

![ethyl 4-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]butanoate](/img/structure/B2533026.png)

